Fluchloraminopyr

Environmental fate Soil dissipation Herbicide degradation

Weed resistance researchers need a single compound active against both glyphosate-resistant broadleaf and grass weeds-a gap legacy auxin herbicides cannot fill. Fluchloraminopyr solves this with a novel pyridyloxycarboxylic acid scaffold conferring no cross-resistance to existing commercial herbicides. • Controls glyphosate-resistant horseweed, goosegrass & field bindweed. • Ultra-short soil DT50 (0.107-4.76 days) accelerates environmental fate studies. • 40-60+ day residual suppression in orchards & non-cropland. Supplied as an analytical standard with global B2B shipping for R&D use.

Molecular Formula C8H7Cl2FN2O3
Molecular Weight 269.05 g/mol
CAS No. 2445980-81-2
Cat. No. B13841138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluchloraminopyr
CAS2445980-81-2
Molecular FormulaC8H7Cl2FN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F
InChIInChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1
InChIKeyLEIWLFHGOGNSAD-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluchloraminopyr Herbicide Overview


Fluchloraminopyr (CAS 2445980-81-2), chemically designated as (2R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid, is a proprietary pyridyloxycarboxylic acid herbicide developed by KingAgroot [1]. It belongs to the synthetic auxin herbicide class (HRAC/WSSA Group 4) and is commercialized primarily as its tetrahydrofurfuryl ester prodrug, fluchloraminopyr-tefuryl (CAS 2445983-82-2) [2]. The compound is characterized as a novel, broad-spectrum, systemic, non-selective herbicide with extended residual activity [3].

Fluchloraminopyr Non-Substitutability


Despite belonging to the synthetic auxin class, fluchloraminopyr cannot be generically substituted with other Group 4 herbicides such as halauxifen, florpyrauxifen, or fluroxypyr. Its unique molecular architecture, featuring a 4-amino-3,5-dichloro-6-fluoropyridin-2-yl moiety with a chiral (R)-propanoic acid side chain, confers a distinct herbicidal profile [1]. This structure enables a significantly expanded weed control spectrum that includes robust activity against grass weeds—a trait notably absent in most arylpicolinate analogs [2]. Furthermore, the compound exhibits a novel mechanism of action within the auxin mimic class, demonstrating no cross-resistance to existing commercial herbicides [3]. These fundamental differences in spectrum and resistance profile render fluchloraminopyr non-interchangeable with other Group 4 herbicides for research or field applications.

Fluchloraminopyr Differentiation Evidence


Soil Degradation Rate vs. Fluroxypyr

Fluchloraminopyr demonstrates exceptionally rapid degradation in soil, with Dissipation Time 50 (DT50) values ranging from 0.107 to 4.76 days across four representative farmland soils under both aerobic and anaerobic conditions [1]. This degradation rate is orders of magnitude faster than that of the structurally related picolinate herbicide fluroxypyr, which exhibits field DT50 values of 5-15 days [2]. The rapid dissipation of fluchloraminopyr minimizes its environmental persistence and potential for carryover, representing a quantifiable advantage for applications requiring short plant-back intervals.

Environmental fate Soil dissipation Herbicide degradation Ecological risk assessment

Grass Weed Control vs. Fluroxypyr

Fluchloraminopyr provides effective control of key annual grass weeds including goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), large crabgrass (Digitaria sanguinalis), and southern cutgrass (Leersia hexandra) [1]. This represents a fundamental expansion of the synthetic auxin spectrum, as the legacy pyridyloxycarboxylic acid herbicide fluroxypyr is registered and utilized exclusively for broadleaf weed control and demonstrates negligible to zero activity on grasses [2]. This differential grass activity is a direct consequence of fluchloraminopyr's unique molecular structure and represents a non-interchangeable characteristic.

Weed science Herbicide spectrum Grass weed control Comparative efficacy

Glyphosate-Resistant Weed Efficacy vs. Glyphosate

Fluchloraminopyr effectively controls multiple glyphosate-resistant and -tolerant weed species that represent significant management failures for glyphosate. Specifically, fluchloraminopyr demonstrates high efficacy against glyphosate-resistant horseweed (Conyza canadensis), alligator weed (Alternanthera philoxeroides), field bindweed (Convolvulus arvensis), and goosegrass (Eleusine indica) [1]. In contrast, glyphosate applied at standard field rates provides inadequate or zero control of these resistant biotypes [2]. The compound achieves this efficacy through a novel mechanism of action that exhibits no cross-resistance to existing commercial herbicides [1].

Herbicide resistance Glyphosate-resistant weeds Resistance management Non-selective herbicides

Residual Control vs. Glyphosate

Fluchloraminopyr provides extended residual weed control lasting 40-60 days or longer, which is 1-2 times longer than conventional non-selective herbicide solutions [1]. This prolonged residual activity is attributed to the compound's strong systemic activity and bidirectional translocation, which enables it to reach and eliminate root systems, thereby reducing regrowth [1]. In contrast, glyphosate offers negligible to no residual soil activity, requiring frequent reapplication to manage subsequent weed flushes [2].

Residual herbicide Weed control duration Soil persistence Non-selective herbicide

Fluchloraminopyr Application Scenarios


Environmental Fate & Ecotoxicology Research

Fluchloraminopyr serves as an ideal model compound for environmental fate studies requiring a rapidly degrading herbicide. Its ultra-short soil DT50 of 0.107-4.76 days [1] enables researchers to investigate degradation pathways and transformation product toxicity within compressed experimental timelines. The compound's novel pyridyloxycarboxylic acid structure also provides a valuable scaffold for comparative studies against legacy auxin herbicides with longer environmental persistence [1].

Resistance Management & Weed Science Research

For weed science research focused on characterizing and managing herbicide-resistant weed populations, fluchloraminopyr offers a critical new tool. Its demonstrated efficacy against glyphosate-resistant biotypes of horseweed, goosegrass, and field bindweed [1] makes it indispensable for studies examining alternative control strategies and resistance evolution. The compound's novel mechanism of action and lack of cross-resistance to existing commercial herbicides [1] further support its use in resistance monitoring and management research.

Orchard and Perennial Crop Vegetation Management

In deep-rooted orchard systems (citrus, apple, pear, mango) and non-cropland areas requiring extended vegetation suppression, fluchloraminopyr provides a scientifically justified solution. Its residual control duration of 40-60+ days [1] is 1-2 times longer than conventional non-selective herbicides, reducing the frequency of application and associated operational costs. The compound's systemic activity ensures translocation to root systems, minimizing regrowth of perennial weeds and woody species [1].

Cold-Climate and Early-Season Weed Control

Fluchloraminopyr's stable efficacy at low daily average temperatures (12-15°C) [1] enables early-season applications that are often precluded by the temperature sensitivity of other auxin herbicides. This characteristic supports procurement for research or operational programs in temperate or high-altitude regions where cool spring conditions limit the performance of alternative herbicides. The compound maintains consistent activity under these suboptimal thermal conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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